molecular formula C13H13NO3 B2435971 Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate CAS No. 1341038-75-2

Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate

Cat. No.: B2435971
CAS No.: 1341038-75-2
M. Wt: 231.251
InChI Key: YWDXJHCEEUYKQN-RNCFNFMXSA-N
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Description

Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The spirocyclic framework imparts significant stability and reactivity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with indoline derivatives in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the oxo and carboxylate functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase or cyclin-dependent kinases, thereby exerting its antibacterial or anticancer effects . The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

ethyl (1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXJHCEEUYKQN-RNCFNFMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@]12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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